4-Phenoxyphenyl isocyanate

Vue d'ensemble

Description

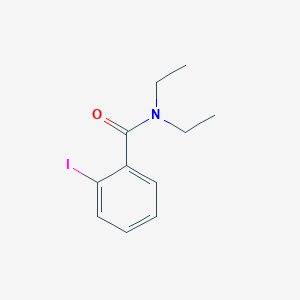

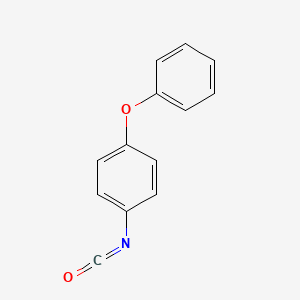

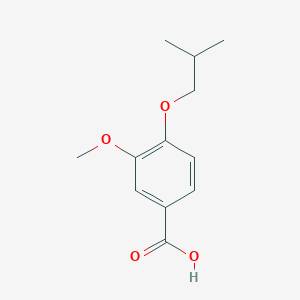

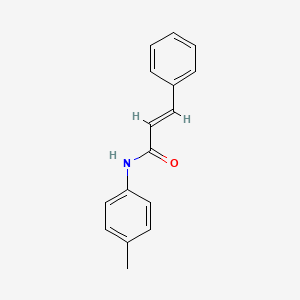

4-Phenoxyphenyl isocyanate, also known as 1-isocyanato-4-phenoxybenzene, is an aryl isocyanate . It has a molecular weight of 211.22 and its linear formula is C6H5OC6H4NCO . It is used in the preparation of piperazinylquinazoline ureas by condensation of piperazinylquinazoline with aryl isocyanates . It is also reported to be used for the synthesis and evaluation of urea-based indazoles .

Synthesis Analysis

The synthesis of isocyanates can be achieved through several methods. One method involves the oxidation of isonitriles to isocyanates by DMSO as the oxidant, catalyzed by trifluoroacetic anhydride . Another method involves a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .

Molecular Structure Analysis

The molecular structure of 4-Phenoxyphenyl isocyanate is represented by the SMILES string O=C=Nc1ccc(Oc2ccccc2)cc1 . The InChI representation is 1S/C13H9NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9H .

Chemical Reactions Analysis

4-Phenoxyphenyl isocyanate can react with thiols in a base-catalyzed thiol-isocyanate “click” reaction to rapidly generate functional polymeric surfaces . This reaction has been recognized for its potential as a click reaction .

Physical And Chemical Properties Analysis

4-Phenoxyphenyl isocyanate has a density of 1.1±0.1 g/cm^3 . Its boiling point is 307.4±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.8±3.0 kJ/mol . The flash point is 136.0±17.6 °C . The index of refraction is 1.561 .

Applications De Recherche Scientifique

1. Li-ion Battery Performance Enhancement

A study by Zhang (2006) highlighted the use of aromatic isocyanates, including 4-fluorophenyl isocyanate and phenyl isocyanate, in enhancing the performance of Li-ion batteries. These isocyanates reduce initial irreversible capacities in the solid electrolyte interface on graphite surfaces, thus improving the cycleability of the batteries. The effectiveness is attributed to the high reactivity of isocyanates with chemisorbed oxygen groups on graphite, leading to more stable products that have better affinity to the subsequently formed solid electrolyte interface (Zhang, 2006).

2. Reaction Kinetics and Mechanism in Organic Chemistry

Yang et al. (2010) investigated the kinetics and mechanism of the carbamate reaction of 4-hydroxybenzyl alcohol with phenyl isocyanate. This study provides insights into the reactivity of isocyanates with different types of hydroxyl groups, offering valuable information for the synthesis and development of new organic compounds (Yang et al., 2010).

3. Isocyanate DNA Adducts in Biomonitoring

Research by Beyerbach, Farmer, and Sabbioni (2006) explored the formation of DNA adducts deriving from isocyanates like 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate. The synthesis and characterization of these DNA adducts are crucial for biomonitoring individuals exposed to xenobiotics, thus having implications in occupational health and safety (Beyerbach, Farmer, & Sabbioni, 2006).

4. Polymerization and Thermal Latency in Material Science

Makiuchi, Sudo, and Endo (2015) synthesized N-aryl-N′-pyridyl ureas by reacting 4-aminopyridine with various isocyanates, including phenyl isocyanate. This research contributes to the understanding of thermal latency in the polymerization of epoxides, which is crucial for developing advanced materials (Makiuchi, Sudo, & Endo, 2015).

5. Optically Active Polyphenyl Is

ocyanates in Polymer ChemistryMaeda and Okamoto (1998) developed novel optically active aromatic isocyanates, including derivatives of phenyl isocyanate. Their study focuses on the synthesis and conformational behavior of these isocyanates, which are significant for the creation of polymers with specific optical properties. This has implications for materials science, particularly in the area of advanced polymer design (Maeda & Okamoto, 1998).

6. Synthesis of Blocked Polyisocyanates in Urethane Production

Kalaimani, Ali, and Nasar (2016) focused on the synthesis of blocked polyisocyanates using phenols with electron-withdrawing substituents. These compounds are crucial for producing heat-cured polyurethane products. The study delves into the kinetics and thermodynamics of the blocking and deblocking processes, offering valuable insights for the industrial production of polyurethanes (Kalaimani, Ali, & Nasar, 2016).

7. Allophanate Formation in Polyisocyanates

Lapprand et al. (2005) investigated the reactions between polyisocyanates, including phenyl isocyanate derivatives, and diurethanes at high temperatures. This study is significant for understanding the formation of allophanates in industrial processes involving isocyanates, contributing to the development of materials with specific properties (Lapprand et al., 2005).

Safety And Hazards

4-Phenoxyphenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Propriétés

IUPAC Name |

1-isocyanato-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBUGOFIKAHZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370560 | |

| Record name | 4-Phenoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxyphenyl isocyanate | |

CAS RN |

59377-19-4 | |

| Record name | 4-Phenoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENOXYPHENYL ISOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)

![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)

![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)